3'-Cyano-2-piperidinomethyl benzophenone

Description

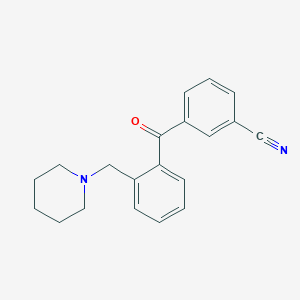

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-16-7-6-9-17(13-16)20(23)19-10-3-2-8-18(19)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQBTBPUQDUJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643580 | |

| Record name | 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-86-5 | |

| Record name | 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Benzophenone (B1666685) Core Synthesis

The diaryl ketone structure of the benzophenone core is a common motif in organic chemistry, and several robust methods exist for its synthesis.

The Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for preparing aryl ketones. vedantu.compearson.com This method involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.comoregonstate.edu

To construct the specific substituted benzophenone core for this synthesis, one of two primary Friedel-Crafts strategies could be employed:

Acylation of toluene (B28343) with 3-cyanobenzoyl chloride.

Acylation of 3-cyanotoluene with 2-methylbenzoyl chloride.

The reaction mechanism begins with the Lewis acid activating the acyl chloride, forming a highly electrophilic acylium ion. vedantu.com This ion is then attacked by the electron-rich aromatic ring, leading to a tetrahedral intermediate, which subsequently loses a proton to restore aromaticity and yield the benzophenone product. pearson.com The choice of solvent can be critical, with studies comparing traditional organic solvents to alternatives like ionic liquids. researchgate.net While effective, this method can sometimes lead to isomeric impurities, depending on the directing effects of the substituents already present on the aromatic rings. oregonstate.edu

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone Synthesis This table is representative of typical conditions and catalysts used in Friedel-Crafts reactions for benzophenone synthesis, as described in the literature.

| Catalyst System | Typical Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 4 h | High | mdpi.com |

| Iron Acetate (B1210297) | Glacial Acetic Acid | 20 min (Microwave) | ~88% | researchgate.net |

| BmimCl–FeCl₃ (Ionic Liquid) | None (acts as solvent) | Varies | High | researchgate.net |

Modern cross-coupling reactions offer an alternative to Friedel-Crafts acylation, often with higher selectivity and functional group tolerance. These methods typically involve the coupling of an aryl organometallic reagent with an aryl halide or related species, catalyzed by a transition metal, usually palladium. acs.org

Key organometallic strategies for diaryl ketone synthesis include:

Fukuyama Coupling: This reaction involves the coupling of an aryl thioester with an organozinc reagent, catalyzed by palladium. rsc.org It is noted for its mild conditions, though yields for diaryl ketones can sometimes be low. rsc.org

Negishi Cross-Coupling: A powerful method that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov Recent advancements have enabled the direct use of primary amides as coupling partners through selective N-C bond activation. nih.gov

Carbonylative Coupling: These reactions introduce the ketone's carbonyl group via carbon monoxide gas. For example, palladium-catalyzed carbonylative Suzuki coupling reactions can synthesize diaryl ketones from arylboronic acids and aryl halides under a CO atmosphere. acs.org

These methods are particularly useful when sensitive functional groups are present that would not tolerate the harsh Lewis acid conditions of Friedel-Crafts acylation.

Introduction of the Piperidinomethyl Moiety

The piperidinomethyl group is typically introduced via a Mannich-type reaction or by nucleophilic substitution. If the benzophenone core is synthesized with a methyl group at the 2-position (e.g., from 2-methylbenzoyl chloride), this methyl group can be functionalized.

The process generally follows these steps:

Benzylic Halogenation: The methyl group is first converted to a more reactive halomethyl group (e.g., -CH₂Br) using a reagent like N-bromosuccinimide (NBS) under radical initiation.

Nucleophilic Substitution: The resulting benzyl (B1604629) halide readily undergoes nucleophilic substitution with piperidine (B6355638). The lone pair of electrons on the piperidine nitrogen attacks the electrophilic benzylic carbon, displacing the halide and forming the C-N bond of the final piperidinomethyl group.

An analogous method has been described for the synthesis of a morpholinomethyl derivative, where a cyanobenzophenone is reacted with morpholine (B109124) and formaldehyde (B43269) under acidic conditions.

Introduction of the Cyano Moiety

The cyano group (-C≡N) is a versatile functional group that can be introduced onto the benzophenone scaffold at various stages. researchgate.net Common methods include:

Nucleophilic Substitution: If a precursor with a suitable leaving group (like a halogen) is available at the 3'-position, a cyanation reaction can be performed using a cyanide salt, such as potassium or sodium cyanide. Palladium-catalyzed cyanation is a modern, milder alternative for converting aryl bromides or iodides into the corresponding nitriles. researchgate.net

Sandmeyer Reaction: This classic transformation allows for the conversion of a primary aromatic amine (-NH₂) into a nitrile. The synthesis would start with an amino-benzophenone precursor, which is first diazotized with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to introduce the cyano group.

The cyano group itself is a useful synthetic handle, as it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.net While a specific one-pot MCR for 3'-Cyano-2-piperidinomethyl benzophenone is not prominently documented, related processes suggest its feasibility.

For instance, the Bucherer–Bergs reaction synthesizes hydantoins from a ketone, a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate. nih.gov This reaction demonstrates the ability to combine a ketone (such as a benzophenone derivative), a cyanide source, and a nitrogen source in a single step. nih.gov The development of a novel MCR could potentially construct the target molecule or a key intermediate in a more convergent and efficient manner than traditional linear syntheses.

Eco-friendly Synthetic Approaches

Green chemistry principles aim to reduce or eliminate hazardous substances in chemical design and synthesis. youtube.com Several eco-friendly approaches can be applied to the synthesis of benzophenone derivatives.

Greener Catalysts and Reagents: The use of hydrogen peroxide as a clean oxidant with an iron acetate catalyst under microwave irradiation provides a green method for synthesizing benzophenone from diphenylmethane (B89790), avoiding more toxic reagents. researchgate.net

Alternative Solvents: Ionic liquids have been explored as dual catalyst-solvent systems for Friedel-Crafts acylation, offering high catalytic activity and potential for recycling. researchgate.net Ethanol, a bio-based solvent, has been used as a green alternative for photoreduction reactions involving benzophenone. hilarispublisher.com

Alternative Energy Sources: Microwave irradiation can significantly accelerate reaction times, as seen in the iron-catalyzed oxidation of diphenylmethane which produces benzophenone in just 20 minutes. researchgate.net Solar energy can also be harnessed for photochemical reactions, such as the photoreduction of benzophenone to benzopinacol. hilarispublisher.com

Optimization of Reaction Conditions and Yields

Currently, there is no publicly available scientific literature detailing the optimization of reaction conditions for the synthesis of this compound. General optimization strategies for analogous chemical structures often involve a systematic variation of parameters to enhance reaction yield and purity. These parameters typically include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For reactions involving polar and non-polar reactants, a solvent that provides a good balance of solubility for all components is crucial.

Temperature: Reaction kinetics are highly dependent on temperature. Optimization studies often explore a range from ambient temperature to reflux conditions to find the optimal balance between reaction rate and the formation of undesired byproducts.

Catalyst: Many organic transformations rely on catalysts to proceed at a reasonable rate. The selection of the catalyst (e.g., acid, base, or metal catalyst) and its loading are critical variables that are fine-tuned to maximize yield.

Reactant Stoichiometry: The molar ratio of the starting materials is a key factor. Adjusting the stoichiometry can help to drive the reaction to completion and minimize side reactions.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved before product degradation or side reactions become significant.

Without specific experimental data for this compound, a detailed data table on yield optimization cannot be constructed.

Derivatization and Analogue Preparation Strategies

Detailed research findings on the derivatization and preparation of analogues specifically from this compound are not available in the current body of scientific literature. However, based on the functional groups present in the molecule—a nitrile (cyano group), a ketone, and a tertiary amine (piperidine)—several derivatization strategies could be hypothetically employed for creating analogues.

Potential derivatization targets include:

Modification of the Cyano Group:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: The nitrile can be reduced to a primary amine.

Cyclization: The nitrile can participate in cyclization reactions to form various heterocyclic rings.

Modification of the Ketone Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol.

Reductive Amination: The ketone can be converted into a secondary amine.

Modification of the Piperidine Ring:

Strategies could involve N-dealkylation followed by substitution with other alkyl or acyl groups, though this is often a challenging transformation.

As no specific studies have been published, a data table of prepared analogues and their synthetic details cannot be provided.

Structural Characterization and Elucidation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3'-Cyano-2-piperidinomethyl benzophenone (B1666685) are not widely published, the expected chemical shifts can be inferred from its structural components: a benzophenone core, a piperidine (B6355638) ring, and a cyano-substituted phenyl ring.

¹H NMR: The proton NMR spectrum would be complex. Protons on the two distinct aromatic rings would appear in the typical downfield region of approximately 7.0-8.0 ppm. The protons of the methylene (B1212753) group (CH₂) connecting the piperidine ring to the benzophenone core would likely produce a singlet in the range of 3.5-4.5 ppm. The protons on the piperidine ring itself would show characteristic signals in the upfield region, typically between 1.5 and 3.0 ppm. rsc.orgdrugbank.com

¹³C NMR: The carbon NMR spectrum would provide key information about the number and electronic environment of each carbon atom. The carbonyl carbon (C=O) of the ketone is the most deshielded, expected to appear far downfield (190-200 ppm). rsc.org The carbon of the cyano group (C≡N) typically resonates in the 110-125 ppm range. The numerous sp² carbons of the aromatic rings would generate a cluster of signals between 120 and 140 ppm. The sp³ carbons of the piperidine ring and the linking methylene group would be found in the upfield region of the spectrum (approximately 20-60 ppm). nist.gov

Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 190 - 200 |

| Aromatic Carbons (C=C) | 120 - 140 |

| Nitrile Carbon (C≡N) | 110 - 125 |

| Methylene Carbon (Ar-CH₂-N) | 50 - 60 |

| Piperidine Carbons (CH₂) | 20 - 50 |

Note: These are estimated values based on typical chemical shifts for these functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of 3'-Cyano-2-piperidinomethyl benzophenone would exhibit several characteristic absorption bands.

A strong, sharp absorption band corresponding to the stretching vibration of the nitrile group (C≡N) is expected to appear around 2220-2260 cm⁻¹. chemicalbook.com Another prominent feature would be the strong absorption from the carbonyl (C=O) group of the ketone, typically found in the range of 1650-1680 cm⁻¹. nist.gov The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. The piperidine moiety would contribute C-N stretching vibrations and aliphatic C-H stretching bands below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Ketone (C=O) | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-N | Stretch | 1000 - 1250 |

Note: These are characteristic frequency ranges for the indicated functional groups.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₂₀H₂₀N₂O), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 304.39. chemicalbook.comnist.gov The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Analysis of the fragmentation pattern would offer further structural confirmation, likely showing fragments corresponding to the loss of the piperidine group or cleavage at the carbonyl group.

UV/Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The benzophenone portion of the molecule contains extensive π-conjugation, which would result in strong UV absorption.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many cyano-substituted heterocyclic compounds are known to be fluorescent. nist.gov It is plausible that this compound would exhibit fluorescence, with emission maxima dependent on the solvent environment.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.

Crystallographic Insights into Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, the nature of its functional groups allows for predictions of the types of intermolecular interactions that would stabilize its crystal lattice. These non-covalent interactions are crucial in determining the crystal packing and ultimately influence the material's physical properties.

Hydrogen Bonding: Although the molecule lacks strong traditional hydrogen bond donors like -OH or -NH2, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. In a crystal structure, it could interact with weak hydrogen donors, such as C-H groups from neighboring molecules (C-H···N interactions). If any water or solvent molecules are present in the crystal lattice, the piperidine nitrogen would be a prime site for O-H···N hydrogen bonding.

π-Interactions: The two phenyl rings of the benzophenone core are well-suited for various π-interactions.

π-π Stacking: Aromatic rings of adjacent molecules can stack on top of each other. This interaction is common in aromatic compounds and contributes significantly to crystal stability. The bulky nature of the substituents in benzophenone derivatives can sometimes favor π-π interactions over direct hydrogen bonding to the carbonyl group. mdpi.com

C-H···π Interactions: The electron-rich faces of the phenyl rings can interact favorably with C-H bonds from the piperidine rings or other aromatic rings of neighboring molecules.

Dipole-Dipole and van der Waals Interactions: The polar carbonyl (C=O) and cyano (C≡N) groups introduce significant dipole moments into the molecule.

The cyano group is a versatile participant in intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the region around the carbon atoms can engage in so-called tetrel bonding, a type of non-covalent interaction with nucleophiles. mdpi.comnih.govresearchgate.net The electron-withdrawing nature of the cyano group makes it a key player in the electrostatic landscape of the molecule. nih.gov

Intermolecular N–H···N and N–H···O Bonds: In related heterocyclic systems, intermolecular hydrogen bonds linking molecules into dimers or chains are a common packing motif. semanticscholar.org Should the piperidine nitrogen become protonated, it would become a strong hydrogen bond donor, capable of forming robust N-H+···N or N-H+···O=C interactions.

Table 2: Potential Intermolecular Interactions for this compound in the Solid State

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| Hydrogen Bonding | C-H (Aromatic/Aliphatic) as donor; Piperidine N, Carbonyl O, Cyano N as acceptors | Moderate; crucial for directional packing. semanticscholar.org |

| π-π Stacking | Phenyl rings | Significant; a major contributor to lattice energy. mdpi.com |

| C-H···π Interactions | C-H bonds and Phenyl rings | Moderate; contributes to overall packing efficiency. |

| Dipole-Dipole | Carbonyl (C=O) and Cyano (C≡N) groups | Strong; influences molecular orientation. nih.gov |

| Tetrel Bonding | Cyano group carbon atoms | Possible, depending on packing geometry. mdpi.comresearchgate.net |

Structure Activity Relationships Sar and Computational Chemistry

Elucidation of Key Structural Features for Biological Activity

There is no published research that specifically elucidates the key structural features of 3'-Cyano-2-piperidinomethyl benzophenone (B1666685) required for biological activity. Generally, for benzophenone derivatives, the nature and position of substituents on the two phenyl rings are critical for their pharmacological effects. researchgate.netnih.gov The core structure consists of a benzophenone scaffold, a piperidinomethyl group, and a cyano group. In related compounds, the piperidine (B6355638) ring can be involved in forming hydrogen bonds and van der Waals interactions, while the cyano group, as an electron-withdrawing feature, can significantly influence the electronic properties and binding capabilities of the molecule. nih.gov However, without specific studies, the precise contribution of each moiety to the biological activity of this compound remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for 3'-Cyano-2-piperidinomethyl benzophenone have been published.

Two-Dimensional QSAR Approaches

There are no 2D-QSAR studies focused on this compound. 2D-QSAR models correlate biological activity with 2D descriptors like molecular weight, lipophilicity (logP), and topological indices. While such models have been developed for various classes of compounds, including other benzophenones, the specific parameters and equations for this compound have not been determined. researchgate.net

Three-Dimensional (3D-QSAR) Analysis

There is no literature available on 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), for this compound. These studies are essential for understanding the influence of steric, electrostatic, and hydrophobic fields on biological activity, but they require a dataset of active compounds with known potencies, which is not available for this molecule.

Molecular Docking and Binding Mode Predictions

No molecular docking studies for this compound have been reported. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. While docking has been used to investigate other benzophenone derivatives and their interactions with various biological targets, the binding modes and affinity of this specific compound remain uninvestigated. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability of ligand-target complexes and the dynamics of their interactions. While MD simulations have been performed on simpler related molecules like benzonitrile (B105546) to understand its bulk properties, this advanced computational analysis has not been applied to this compound in complex with a biological target. chemrxiv.orgresearchgate.net

Computational Studies on ADMET Properties

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, and in silico methods are increasingly employed for early-stage evaluation. nih.gov For "this compound," a comprehensive ADMET profile has not been experimentally determined in publicly available literature. However, computational predictions can be inferred from studies on its core structural motifs: the piperidine ring, the benzophenone scaffold, and the cyano group.

Absorption, Distribution, and Excretion:

Computational tools like SwissADME and admetSAR are often used to predict these properties. researchgate.netnih.gov For derivatives with similar complexity, parameters such as gastrointestinal absorption and blood-brain barrier penetration are key considerations. mdpi.com The interplay between the hydrophilic piperidine group and the lipophilic benzophenone structure will likely result in a balanced solubility and permeability profile, a desirable characteristic for oral bioavailability. researchgate.net

Metabolism:

The metabolic fate of "this compound" is anticipated to be complex. The benzophenone core is susceptible to reduction of the ketone to a secondary alcohol. Furthermore, aromatic hydroxylation on the phenyl rings is a common metabolic pathway. The piperidine ring itself can undergo N-dealkylation or oxidation at various positions. The cyano group is generally stable but can be metabolized to a carboxylic acid. Computational models can predict the likelihood of metabolism by various cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. nih.gov

Toxicity:

In silico toxicity predictions for related structures can offer insights. For instance, some benzophenone derivatives have been studied for their potential toxicity, and computational methods can flag potential liabilities. mdpi.com The piperidine ring is a common structural motif in many approved drugs and is not inherently associated with high toxicity, though its derivatives must be evaluated on a case-by-case basis. clinmedkaz.org Computational toxicity prediction tools can assess potential for carcinogenicity, mutagenicity, and other adverse effects. nih.gov

A summary of predicted ADMET properties for a compound like "this compound," based on general characteristics of its structural components, is presented in the table below.

| Property | Predicted Characteristic | Rationale based on Structural Features |

| Absorption | Moderate to Good | The lipophilic benzophenone core aids passive diffusion, while the polar piperidine and cyano groups can influence solubility and transporter interactions. |

| Distribution | Wide | A balance of lipophilic and hydrophilic features suggests potential for distribution into various tissues. The ability to cross the blood-brain barrier would depend on the overall polarity and size. |

| Metabolism | Extensive | The benzophenone ketone, aromatic rings, and piperidine moiety all present sites for oxidative metabolism by CYP enzymes. The cyano group may also undergo hydrolysis. |

| Excretion | Likely via urine and feces | Metabolites of increased polarity are typically excreted renally, while less polar parent drug or metabolites may be eliminated via the biliary route. |

| Toxicity | Potential for investigation | The benzophenone scaffold can be associated with photoreactivity. The overall toxicity profile would need to be assessed, though the piperidine and cyano groups are not typically strong toxophores. |

Chemogenomics and Multi-Target Profiling

Chemogenomics aims to systematically study the interactions of small molecules with a wide array of biological targets, providing a broader understanding of a compound's potential therapeutic applications and off-target effects. nih.govrsc.org For "this compound," a chemogenomics approach would leverage its distinct structural features to predict its multi-target profile.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous compounds targeting a diverse range of proteins. clinmedkaz.org Computational studies on piperidine derivatives have shown their potential to interact with various enzymes, receptors, and ion channels. clinmedkaz.orgnih.gov Notably, certain piperidine-containing molecules exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in neurological disorders and cancer. nih.govnih.gov The specific substitution pattern on the piperidine ring is a key determinant of binding affinity and selectivity.

The benzophenone core also contributes to the potential for multi-target interactions. Benzophenone derivatives have been designed as multi-target-directed ligands (MTDLs), for example, by combining pharmacophoric elements for different targets within a single molecule. nih.gov Research on benzophenone derivatives has revealed their potential to inhibit enzymes like cholinesterases or interact with receptors such as the histamine (B1213489) H3 receptor, relevant in the context of neurodegenerative diseases. nih.gov

The combination of the piperidine and benzophenone moieties in "this compound" suggests a rich potential for interacting with multiple biological targets. In silico target prediction tools, such as SwissTargetPrediction, can be used to generate a list of plausible protein targets based on the chemical structure of the compound. clinmedkaz.org

A hypothetical multi-target profile for "this compound" based on its constituent fragments is outlined below.

| Potential Target Class | Rationale |

| G-Protein Coupled Receptors (GPCRs) | The piperidine moiety is a common feature in ligands for various GPCRs, including dopaminergic, serotonergic, and adrenergic receptors. The overall structure may confer affinity for histamine or chemokine receptors. clinmedkaz.orgnih.gov |

| Ion Channels | Certain piperidine derivatives are known to modulate the activity of voltage-gated ion channels, such as sodium, potassium, and calcium channels. clinmedkaz.org |

| Enzymes | The benzophenone scaffold has been incorporated into inhibitors of enzymes like cholinesterases. The overall structure could also interact with kinases or other enzymes. nih.gov |

| Sigma Receptors | The presence of a substituted piperidine ring is a strong indicator of potential affinity for sigma receptors (σ1 and σ2). nih.govnih.gov |

In Vitro Biological Investigations and Mechanistic Studies

Enzyme Inhibition Potency and Selectivity

Comprehensive searches of scientific literature and chemical databases were conducted to ascertain the enzyme inhibition profile of 3'-Cyano-2-piperidinomethyl benzophenone (B1666685). The following subsections detail the findings for each specified enzyme class.

Cholinesterase Enzyme Inhibition (AChE, BuChE)

No published scientific data regarding the inhibitory activity of 3'-Cyano-2-piperidinomethyl benzophenone against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) could be located. While the benzophenone scaffold is a known pharmacophore for cholinesterase inhibitors, specific studies on the 3'-cyano-2-piperidinomethyl substituted variant have not been reported in the available literature.

Urease Inhibition

There is no available research in scientific databases detailing the evaluation of this compound as a urease inhibitor. Studies on other benzophenone derivatives, such as benzophenone sulfonamide hybrids, have shown activity, but data for the specific title compound is not present.

Alkaline Phosphatase Inhibition

No data on the inhibitory effects of this compound against alkaline phosphatase have been reported in the scientific literature.

Phosphodiesterase Inhibition (e.g., PDE-3)

A review of the available scientific literature yielded no studies concerning the phosphodiesterase, including PDE-3, inhibitory potential of this compound.

Kinase Inhibition (e.g., PIM-1)

There are no public records or scientific publications that have investigated the inhibitory activity of this compound against PIM-1 kinase or other related kinases.

HIV-1 Reverse Transcriptase Inhibition

No specific data on the inhibitory potency of this compound against HIV-1 Reverse Transcriptase has been found in the accessible scientific literature. While some novel benzophenones have been investigated as non-nucleoside reverse transcriptase inhibitors, specific findings for this compound are not available.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound This compound (CAS Number: 898751-86-5) corresponding to the biological investigations outlined in the request.

The search for in vitro studies on this particular molecule yielded no results for the following activities:

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

Receptor Binding Assays and Affinity Profiling (including Histamine (B1213489) H3 and other receptor systems)

Antiproliferative and Anticancer Activity in Cell Lines (including cytotoxicity mechanisms like apoptosis)

Antimicrobial Efficacy Assessment

While research exists for structurally related compounds—such as other benzophenone derivatives, 3-cyanopyridines, or piperidones—no publications were found that specifically test and report on the biological properties of this compound itself. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this specific compound.

Antioxidative Activity Evaluation

The potential for a compound to act as an antioxidant is a critical area of in vitro investigation. Typically, the antioxidant capacity of a novel molecule like this compound would be assessed using a variety of established assays. These assays measure the compound's ability to scavenge free radicals or chelate pro-oxidant metals.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In these tests, the ability of the compound to donate a hydrogen atom or an electron to the stable radical results in a measurable color change, which is proportional to its antioxidant activity. Further studies could involve assays like the oxygen radical absorbance capacity (ORAC) test, which measures the inhibition of a fluorescent probe's oxidation by peroxyl radicals.

While the antioxidant properties of various other benzophenone derivatives and piperidone-containing compounds have been reported, demonstrating a range of activities, no such data is currently available for this compound. researchgate.netnih.govnih.govfrontiersin.org

Modulation of Signaling Pathways (e.g., AMPK Activation)

The 5' AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases. mdpi.comnih.gov In vitro studies to determine if this compound modulates AMPK would typically involve cell-based assays.

Human cell lines, such as HepG2 (liver) or L6 (muscle), are often used. Following treatment with the compound, cell lysates are analyzed for the phosphorylation status of AMPK and its downstream targets, like acetyl-CoA carboxylase (ACC). Western blotting with specific antibodies against the phosphorylated and total forms of these proteins is the standard detection method. An increase in the ratio of phosphorylated AMPK to total AMPK would indicate activation.

Some 3-cyano-2-oxo-pyridine derivatives have been shown to activate AMPK. ekb.eg However, there is no published research to suggest that this compound has been evaluated for this activity.

Investigation of Neuroprotective Properties (In Vitro)

To assess the potential neuroprotective effects of this compound, in vitro models of neuronal damage are utilized. A common approach involves using neuronal cell lines, such as SH-SY5Y (human neuroblastoma), and inducing toxicity with agents that mimic neurodegenerative processes. nih.gov

Toxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) are used to induce oxidative stress and cell death. The neuroprotective capacity of the test compound is then evaluated by measuring cell viability, often through assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity. A reduction in toxin-induced cell death in the presence of the compound would suggest neuroprotective properties.

While the neuroprotective effects of various other compounds are actively being investigated in such models, no studies have been published on this compound. nih.gov

Blood-Brain Barrier Permeability Studies (In Vitro Models)

For a compound to have potential effects on the central nervous system, it must be able to cross the blood-brain barrier (BBB). In vitro models are essential first steps in evaluating this permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across the BBB. evotec.comualberta.caenamine.netsigmaaldrich.comnih.gov

In the PAMPA-BBB assay, an artificial membrane composed of a lipid mixture that mimics the brain capillary endothelium is used. The test compound is added to a donor compartment, and its ability to permeate the membrane into an acceptor compartment is measured over time, typically by LC-MS/MS. The resulting permeability coefficient (Pe) provides an indication of its potential to cross the BBB. No data from PAMPA or other in vitro BBB models are currently available for this compound.

Elucidation of Molecular Mechanisms of Action

Determining the precise molecular targets and mechanisms through which a compound exerts its biological effects is a fundamental goal of in vitro studies. This often involves a combination of techniques. For instance, if a compound shows antioxidant activity, further studies might investigate its effect on the expression of antioxidant enzymes. If it activates a signaling pathway like AMPK, research would focus on identifying its direct upstream kinase or its interaction with the AMPK complex. mdpi.comnih.gov

Techniques such as molecular docking could be employed to predict the binding of this compound to the active sites of potential target proteins. However, without initial data on its biological activities, the selection of relevant targets for such in silico or further experimental studies remains speculative.

Preclinical Pharmacological Evaluation in Animal Models

Selection and Characterization of Appropriate Animal Models

The initial step in the preclinical evaluation of any new chemical entity involves selecting appropriate animal models. This choice is dictated by the presumed therapeutic target and the human condition it is intended to treat.

Rodent Models (e.g., Mice, Rats)

Rodent models, such as mice and rats, are frequently the first choice for in vivo studies due to their well-characterized genetics, relatively low cost, and ease of handling. nih.gov For a compound like 3'-Cyano-2-piperidinomethyl benzophenone (B1666685), which contains a piperidine (B6355638) ring often found in centrally active agents, initial screening would likely involve rodent models of central nervous system (CNS) disorders. nc3rs.org.ukasianjpr.com These could include models for anxiety, depression, psychosis, or neurodegenerative diseases, depending on the initial in vitro screening results. nih.govnih.gov For instance, the elevated plus-maze and forced swim test are common for assessing anxiolytic and antidepressant-like activity, respectively. asianjpr.com

Larger Animal Models (e.g., Rabbits, Sheep)

Following initial characterization in rodents, testing may proceed to larger animal models like rabbits or sheep. These models can offer a more analogous physiological and metabolic system to humans for certain disease states. For example, in cardiovascular or orthopedic research, the larger size of these animals allows for more complex surgical procedures and the use of clinical imaging equipment. However, for CNS-active compounds, non-human primates are often considered more translationally relevant due to the higher complexity of their brains. nih.gov

Immunocompetent and Immunodeficient Strains

The choice between immunocompetent and immunodeficient animal strains is primarily relevant for studies in oncology and immunology. Immunocompetent models, which have a fully functional immune system, are essential for evaluating immunomodulatory drugs or the interaction between a therapeutic agent and the host immune response. researchgate.net In contrast, immunodeficient strains are necessary for xenograft models, where human cancer cells are implanted into the animal to test the efficacy of anticancer agents directly on human tumors. researchgate.net If 3'-Cyano-2-piperidinomethyl benzophenone were hypothesized to have anticancer properties, its evaluation would likely involve both types of models to understand its direct cytotoxic effects and its potential interactions with the immune system.

Evaluation of Efficacy in Disease Models

Once appropriate animal models are selected, the primary goal is to evaluate the efficacy of the test compound. For a novel compound with unknown activity, a broad panel of disease models might be used for initial screening. If preliminary data suggested, for example, anti-inflammatory activity, a model such as the carrageenan-induced paw edema test in rats would be employed to assess the compound's ability to reduce inflammation. researchgate.netmdpi.com Should the compound be investigated for antipsychotic potential, models like apomorphine-induced climbing in mice would be relevant. nih.govnih.gov The outcomes measured in these models are specific to the disease being studied and can range from behavioral changes to histopathological analysis of tissues.

Pharmacokinetic and Pharmacodynamic Profiling in Vivo

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound is critical for its development.

Pharmacokinetics (PK) describes what the body does to the drug. In vivo PK studies in animals determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are typically collected at various time points after administration to measure the concentration of the drug and its metabolites. This data is used to calculate key parameters such as bioavailability, half-life, and clearance.

Pharmacodynamics (PD) describes what the drug does to the body. PD studies aim to correlate the concentration of the drug at its site of action with its observed effect. This involves measuring a biological response (e.g., receptor occupancy, enzyme inhibition, or a physiological change) at different drug concentrations.

A hypothetical PK/PD study for this compound might involve administering the compound to rats and measuring both its plasma concentrations and a relevant CNS effect (e.g., change in locomotor activity) over time.

Advanced Imaging Techniques in Animal Studies

Advanced imaging techniques are increasingly used in preclinical research to non-invasively monitor disease progression and the effects of therapeutic interventions in living animals. Techniques such as Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and bioluminescence imaging can provide longitudinal data from the same animal, reducing variability and the number of animals required.

For a compound like this compound, if it were radiolabeled, PET imaging could be used to determine its distribution in the body and brain, and to measure its binding to a specific target receptor. Functional MRI (fMRI) could be used to assess changes in brain activity in response to the compound.

Optical Imaging (Bioluminescence, Fluorescence)

Optical imaging, which includes bioluminescence and fluorescence techniques, allows for the highly sensitive visualization of biological processes in real-time. These methods are often used to track cell populations, monitor gene expression, or assess tumor growth in response to a therapeutic agent. For a compound like this compound, fluorescently labeling the molecule or using reporter systems in animal models could provide data on its localization, target engagement, and downstream biological effects. No published studies utilizing these optical imaging techniques for this compound were found.

Microscopic Imaging (e.g., Multiphoton Microscopy)

Microscopic imaging techniques, such as multiphoton microscopy, offer high-resolution visualization of tissues and cells within a living animal. This allows researchers to study the interaction of a compound with its target at a subcellular level, observe changes in cell morphology and function, and assess its penetration into specific tissues like the brain or solid tumors. nih.govresearchgate.net Such studies are critical for understanding the microdistribution and mechanism of action of a novel compound. At present, there is no available literature detailing the use of multiphoton or other advanced microscopic imaging for this compound.

Hybrid Modalities (e.g., MRI, PET, CT)

Hybrid imaging modalities that combine anatomical and functional techniques, such as Positron Emission Tomography (PET) with Magnetic Resonance Imaging (MRI) or Computed Tomography (CT), provide a comprehensive view of a compound's in vivo effects. rsc.orgnih.govbldpharm.com PET can be used to quantify receptor occupancy or metabolic activity by radiolabeling the compound of interest or a related tracer, while MRI or CT provides detailed anatomical context. rsc.orgnih.govbldpharm.com These powerful techniques are central to preclinical drug evaluation, particularly in oncology and neuroscience. nih.govsnmjournals.org A search for preclinical studies using PET, MRI, or CT to evaluate this compound did not yield any results.

Assessment of Biological Behavior in Animal Systems

The evaluation of a compound's effect on the biological behavior of an animal is a cornerstone of preclinical pharmacology. This can encompass a wide range of assessments, from general health monitoring and toxicology to specific behavioral tests that probe a compound's efficacy in models of disease (e.g., neurological, psychiatric, or pain disorders). Such studies are essential for establishing a compound's potential therapeutic window and identifying any off-target effects. No data regarding the assessment of the biological behavior of this compound in any animal system has been published in the peer-reviewed literature.

Future Directions and Translational Perspectives

Design of Next-Generation Analogues

The development of next-generation analogues is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For 3'-Cyano-2-piperidinomethyl benzophenone (B1666685), several strategies could be envisioned for creating a library of related molecules.

Systematic structural modifications would likely focus on its three key components: the benzophenone core, the piperidine (B6355638) ring, and the cyano group. Researchers would typically explore:

Substitution on the Benzophenone Rings: Introducing various substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) at different positions on the two phenyl rings of the benzophenone scaffold could modulate the compound's electronic properties and its interactions with biological targets. nih.gov

Modification of the Piperidine Moiety: The piperidine ring could be replaced with other saturated heterocycles like morpholine (B109124) or thiomorpholine (B91149) to alter solubility and metabolic stability. mdpi.com Additionally, substitution on the piperidine ring itself could be explored.

Positional Isomers of the Cyano Group: The placement of the cyano group is critical for its electronic influence. Synthesizing isomers with the cyano group at different positions on the benzoyl ring would be a logical step to understand its role in any observed biological activity. mdpi.com

The design of these analogues would be guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) that would be established in initial screenings.

Table 1: Illustrative Examples of Potential Next-Generation Analogues

| Compound Name | Modification from Parent Compound | Rationale |

| 4'-Fluoro-3'-cyano-2-piperidinomethyl benzophenone | Addition of a fluorine atom to the 4'-position | To potentially enhance binding affinity and metabolic stability. |

| 3'-Cyano-2-(morpholinomethyl)benzophenone | Replacement of piperidine with morpholine | To improve hydrophilicity and pharmacokinetic profile. |

| 4-Cyano-2-piperidinomethyl benzophenone | Isomeric shift of the cyano group | To investigate the influence of the cyano group's position on activity. |

This table is illustrative and represents hypothetical analogues that could be synthesized in a drug discovery program.

Potential for Lead Optimization and Drug Discovery

Lead optimization is the process of refining a promising compound (a "hit" or "lead") to enhance its drug-like properties. nih.gov Should initial biological screening reveal that 3'-Cyano-2-piperidinomethyl benzophenone has a desirable activity (e.g., as an enzyme inhibitor or receptor antagonist), a comprehensive lead optimization campaign would be initiated.

This process would involve:

Iterative Synthesis and Biological Testing: The synthesized analogues from the next-generation design phase would be tested in relevant biological assays. The results would inform the design of further analogues in an iterative cycle of improvement.

In Vitro ADME/Tox Profiling: Promising compounds would be subjected to a battery of in vitro tests to assess their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their potential for toxicity. This helps to identify candidates with a higher probability of success in later-stage development.

Structure-Activity Relationship (SAR) Studies: A detailed analysis of how chemical structure relates to biological activity would be conducted. frontiersin.org This is crucial for understanding the molecular interactions driving the compound's effects and for designing more potent and selective molecules. The benzophenone scaffold is a common feature in many biologically active compounds, and a rich body of literature exists on the SAR of benzophenone derivatives, which could provide a valuable starting point. nih.govnih.gov

Given that the benzophenone scaffold is present in molecules with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial, the specific direction of lead optimization would depend entirely on the initial screening results. nih.govnih.gov

Table 2: Hypothetical Lead Optimization Data for this compound

| Compound ID | Target Affinity (IC50, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

| Parent Compound | 500 | 5.2 | 15 |

| Analogue 1 | 50 | 7.8 | 35 |

| Analogue 2 | 800 | 10.1 | >60 |

| Analogue 3 | 120 | 2.5 | 22 |

This table presents hypothetical data that would be generated during a lead optimization campaign to compare the properties of the parent compound with its analogues.

Integration of Multi-Omics Data for Comprehensive Understanding

Modern drug discovery often leverages "multi-omics" approaches to gain a holistic understanding of a compound's mechanism of action and its effects on biological systems. This involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles). nih.govnih.gov

If this compound or its optimized analogues show significant biological activity, a multi-omics strategy would be invaluable for:

Target Deconvolution: If the compound is identified through phenotypic screening (i.e., it produces a desired effect on cells without its direct molecular target being known), multi-omics can help to identify the specific protein or pathway it interacts with.

Mechanism of Action Analysis: By observing the changes in gene, protein, and metabolite levels in cells or tissues treated with the compound, researchers can build a detailed picture of its downstream effects and its full mechanism of action.

Biomarker Discovery: Multi-omics data can help identify biomarkers that could be used to predict which patients are most likely to respond to the drug or to monitor its effects in clinical trials.

Off-Target Effect Prediction: This comprehensive analysis can also reveal unintended interactions with other proteins and pathways, providing an early warning of potential side effects.

While no such studies have been published for this compound, this approach represents the current state-of-the-art in translational research and would be a critical step in its preclinical development.

Q & A

(Basic) What analytical methods are recommended for detecting 3'-Cyano-2-piperidinomethyl benzophenone as an impurity in pharmaceutical formulations?

To quantify benzophenone derivatives as impurities, validated chromatographic and spectrophotometric methods are preferred. For example:

- HPLC with UV detection : Use C18 columns and mobile phases like acetonitrile/water (70:30 v/v) at 1 mL/min flow rate, with detection at 254 nm. This method can achieve sensitivity below 0.1% impurity levels .

- Derivative spectrophotometry : Second-derivative UV spectra at 280–320 nm resolve overlapping peaks from complex matrices, validated for phenytoin formulations .

- GC-MS after derivatization : Trimethylsilyl derivatization improves volatility, enabling detection limits of 10 mg/kg in plant extracts .

(Advanced) How can computational methods resolve discrepancies in benzophenone’s thermochemical data caused by polymorphism?

Polymorphism introduces variability in combustion calorimetry results (e.g., 4 kJ·mol⁻¹ differences in ΔfH°m(cr)). To address this:

Quantum chemical calculations (G3MP2/G4 methods) : Compute gas-phase enthalpies of formation (ΔfH°m(g)) and subtract sublimation enthalpies (ΔgcrH°m) for α-polymorphs. This yields ΔfH°m(cr, α) = −45.6 ± 1.4 kJ·mol⁻¹ .

In silico diagnostics : Apply group-contribution models to validate experimental data, identifying outliers (e.g., 4-ethyl-benzophenone combustion results) .

(Basic) What are the critical health endpoints associated with this compound exposure in preclinical models?

Key findings from rodent studies include:

- Hepatorenal toxicity : Dose-dependent liver/kidney damage at ≥200 mg/kg/day oral exposure .

- Carcinogenicity : Increased hepatocellular adenomas (IARC Group 2B classification) via ROS generation or endocrine disruption .

- Developmental effects : Reduced offspring body weight (20–30% decrease) in maternal exposure studies .

(Advanced) What mechanistic insights explain benzophenone’s dual role as a HAT activator and oxidant in pyridine alkylation?

In photochemical C-4 alkylation of pyridines:

- HAT activation : Benzophenone abstracts hydrogen from hydrocarbons (e.g., THF), generating radicals that alkylate pyridines .

- Terminal oxidation : Benzophenone acts as a sacrificial oxidant, regenerating the catalytic cycle without byproducts. DFT studies confirm spin density localization on the carbonyl oxygen during radical propagation .

(Basic) What validated protocols exist for quantifying this compound in environmental matrices?

- Stir bar sorptive extraction (SBSE) : Combine with in-situ derivatization and thermal desorption-GC-MS for trace analysis in water (LOQ: 0.1 µg/L) .

- Solid-phase microextraction (SPME) : PDMS fibers preconcentrate benzophenone from soil, followed by GC-MS/MS analysis .

(Advanced) How does benzophenone’s triplet state population mechanism affect its photochemical applications?

Quantum mechanical calculations reveal:

- nπ vs. ππ states**: In polar solvents, S₁→T₂(ππ*) intersystem crossing dominates, enabling efficient triplet formation for photoinitiation .

- Decay pathways : T₁(nπ*) undergoes hydrogen abstraction, while T₂(ππ*) facilitates energy transfer. Solvent polarity modulates branching ratios .

(Advanced) What experimental approaches address benzophenone diffusion kinetics in PDMS for cell culture applications?

- Finite difference modeling : Predict surface concentration profiles using Fick’s law (D = 0.9–1.3 × 10⁻¹⁰ m²/s in ethanol/acetone) .

- Controlled drying protocols : 60-minute drying stabilizes surface concentration (±5%) and minimizes oxygen quenching during radical polymerization .

(Basic) What endocrine disruption mechanisms are documented for benzophenone derivatives?

- Estrogen receptor modulation : Competitive binding assays show IC₅₀ = 10⁻⁶ M for ERα .

- Steroidogenesis inhibition : Downregulation of CYP17A1 and 17β-HSD in Leydig cells at 50 µM exposure .

(Advanced) How to design in vivo studies to assess neurotoxic potential while accounting for tissue-specific accumulation?

- Tissue selection : Prioritize frontal cortex, hippocampus (neurotoxic susceptibility) and cerebellum (control) .

- Analytical workflow : After 4-week dermal exposure (10 mg/kg/day), use LC-MS/MS to quantify tissue levels (LOQ: 1 ng/g). Adipose/liver samples assess bioaccumulation .

(Advanced) What strategies reconcile conflicting carcinogenicity data between oral and dermal exposure routes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.